molecular formula C20H21N5O3 B2971042 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one CAS No. 2379971-79-4

3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2971042
CAS No.: 2379971-79-4
M. Wt: 379.42
InChI Key: RNNODXOGTXHAEA-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperidine derivative.

    Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be attached through etherification reactions, where the hydroxyl group of the piperidine derivative reacts with a pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy group, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. Its potential biological activities, such as anticancer and antimicrobial properties, make it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound holds promise as a lead compound for the development of new therapeutic agents. Its potential anticancer and anti-inflammatory activities are of particular interest for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. The piperidine and pyrimidin-2-yloxy groups can enhance the compound’s binding affinity and specificity for these targets.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases, making it a potential anticancer agent.

    Receptors: It can also interact with receptors involved in inflammatory pathways, providing anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other quinazolinone derivatives include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Piperidine Derivatives: Similar compounds include 4-(2-chlorophenyl)piperidine and 1-benzylpiperidine.

    Pyrimidine Derivatives: Similar compounds include 2-amino-4,6-dimethylpyrimidine and 5-bromo-2-chloropyrimidine.

Uniqueness

The uniqueness of 3-(2-Oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one lies in its combination of the quinazolinone core with the piperidine and pyrimidin-2-yloxy groups. This unique structure provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(12-25-14-23-17-5-2-1-4-16(17)19(25)27)24-10-6-15(7-11-24)13-28-20-21-8-3-9-22-20/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNODXOGTXHAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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